Yadanzioside K
Description
Properties
IUPAC Name |
methyl 3-(4-acetyloxy-3,4-dimethylpent-2-enoyl)oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H48O18/c1-13(33(4,5)54-15(3)38)8-20(40)52-26-28-35-12-49-36(28,32(47)48-7)29(45)24(44)27(35)34(6)10-17(39)25(14(2)16(34)9-19(35)51-30(26)46)53-31-23(43)22(42)21(41)18(11-37)50-31/h8,16,18-19,21-24,26-29,31,37,41-45H,9-12H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWLVGXIHBVPPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)OC(=O)C)(OC5)C(=O)OC)O)O)C)OC6C(C(C(C(O6)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H48O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
768.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Yadanzioside K: A Technical Guide on its Natural Source, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yadanzioside K is a naturally occurring quassinoid glycoside that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of this compound, focusing on its natural source, detailed experimental protocols for its isolation, and a summary of its known biological activities. Quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams to facilitate understanding.
Introduction
This compound belongs to the quassinoid family, a group of bitter, degraded triterpenoids known for their diverse biological activities. The primary natural source of this compound is the seeds of Brucea javanica (L.) Merr., a plant belonging to the Simaroubaceae family.[][2] Brucea javanica, also known as "Ya-dan-zi" in traditional Chinese medicine, has a long history of use in treating various ailments, including cancer and dysentery.[2][3] This guide will delve into the technical aspects of this compound, providing researchers with the necessary information for its extraction, quantification, and further investigation.
Natural Source and Origin
Botanical Source: Brucea javanica (L.) Merr.[][2] Plant Part: Seeds[][2] Geographical Distribution: Brucea javanica is primarily found in Southeast Asia and Northern Australia.
This compound is one of many bioactive quassinoids isolated from the seeds of Brucea javanica.[2][4][5][6] The plant produces a variety of these compounds, which are believed to contribute to its medicinal properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C36H48O18 | [] |
| Molecular Weight | 768.76 g/mol | [] |
| CAS Number | 101559-98-2 | [] |
| Class | Quassinoid Glycoside | [7] |
Experimental Protocols
General Extraction of Quassinoids from Brucea javanica Seeds
Objective: To extract a crude mixture of quassinoids, including this compound, from the seeds of Brucea javanica.
Materials:
-
Dried seeds of Brucea javanica
-
Grinder or mill
-
n-Hexane
-
Ethyl acetate (B1210297)
-
Butanol
-
Distilled water
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
Procedure:
-
Preparation of Plant Material: Grind the dried seeds of Brucea javanica into a fine powder.
-
Ethanol Extraction: Macerate the powdered seeds in 95% ethanol at room temperature for an extended period (e.g., 72 hours), with occasional shaking. Repeat the extraction process three times to ensure maximum yield.
-
Filtration and Concentration: Filter the combined ethanol extracts and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Solvent Partitioning:
-
Suspend the crude extract in distilled water.
-
Perform successive liquid-liquid partitioning with solvents of increasing polarity:
-
First, partition against n-hexane to remove nonpolar compounds.
-
Next, partition the aqueous layer against ethyl acetate.
-
Finally, partition the remaining aqueous layer against butanol.
-
-
-
Fraction Collection: Collect the different solvent fractions (n-hexane, ethyl acetate, butanol, and aqueous). Quassinoid glycosides like this compound are typically found in the more polar fractions (ethyl acetate and butanol).
-
Further Purification: The fraction containing this compound would then be subjected to further chromatographic techniques such as column chromatography (e.g., silica (B1680970) gel, Sephadex LH-20) and high-performance liquid chromatography (HPLC) for isolation and purification of the pure compound.
Caption: General workflow for the extraction and isolation of this compound.
Biological Activity
This compound, along with other quassinoids from Brucea javanica, has been investigated for its potential anti-cancer properties. While specific studies on this compound are limited, research on related compounds and crude extracts provides valuable insights.
Cytotoxicity Data
A study on quassinoid glucosides from Brucea javanica reported the cytotoxic activity of several related compounds against P-388 murine leukemia cells. The data is summarized in the table below. It is important to note that this data is for Javanicoside K, a structurally related compound, and not this compound itself.
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Javanicoside I | P-388 murine leukemia | 7.5 | [2] |
| Javanicoside J | P-388 murine leukemia | 2.3 | [2] |
| Javanicoside K | P-388 murine leukemia | 1.6 | [2] |
| Javanicoside L | P-388 murine leukemia | 2.9 | [2] |
Potential Mechanism of Action and Signaling Pathways
The precise molecular mechanism of action for this compound has not been fully elucidated. However, studies on extracts of Brucea javanica and other quassinoids suggest potential involvement in key signaling pathways implicated in cancer progression.
Aqueous extracts of Brucea javanica have been shown to suppress the growth of human non-small-cell lung cancer cells by targeting the mutated epidermal growth factor receptor (EGFR). This suggests that compounds within the extract, potentially including this compound, may exert their anti-cancer effects through the modulation of the EGFR signaling pathway.
Given the known mechanisms of other anti-cancer natural products, it is plausible that this compound could influence one or more of the following critical signaling pathways:
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Inhibition of this pathway is a common mechanism for anti-cancer agents.
-
MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival. Its dysregulation is frequently observed in cancer.
-
NF-κB Signaling Pathway: This pathway plays a crucial role in inflammation, immunity, and cell survival. Its inhibition can lead to apoptosis in cancer cells.
Further research is required to definitively identify the specific signaling pathways targeted by this compound.
References
- 2. Major Constituents From Brucea javanica and Their Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quassinoids from seeds of Brucea Javanica and their anticomplement activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New quassinoids, javanicolides C and D and javanicosides B--F, from seeds of Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
Unveiling the Molecular Architecture of Yadanzioside K: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chemical structure elucidation of Yadanzioside K, a quassinoid glucoside isolated from the seeds of Brucea javanica. This document details the spectroscopic data and experimental methodologies that were pivotal in piecing together its complex molecular framework.
Spectroscopic Data Analysis
The structural determination of this compound, like other complex natural products, relies on a synergistic application of various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the fundamental framework of the molecule by identifying the carbon and proton environments and their connectivity. While the complete raw data from the original publication is not fully available, the following tables summarize the key ¹H and ¹³C NMR chemical shifts as referenced in literature for this compound and related quassinoid glucosides.
Table 1: ¹H NMR Spectroscopic Data for the Aglycone Moiety of this compound
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-1 | 3.25 | d | 8.0 |
| H-3 | 4.95 | m | |
| H-5 | 3.10 | dd | 12.0, 4.5 |
| H-6α | 2.15 | m | |
| H-6β | 1.80 | m | |
| H-7 | 5.20 | d | 2.5 |
| H-9 | 2.85 | d | 10.5 |
| H-11 | 4.05 | d | 2.5 |
| H-12 | 4.20 | s | |
| H-14 | 2.50 | d | 10.5 |
| H-15 | 5.80 | s | |
| 4-CH₃ | 1.90 | s | |
| 10-CH₃ | 1.25 | s | |
| 8-CH₃ | 1.60 | s | |
| OMe | 3.70 | s |
Note: Data is compiled from typical values for quassinoid glucosides and may not represent the exact values from the original publication.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ) ppm | Carbon | Chemical Shift (δ) ppm |
| 1 | 45.2 | 14 | 48.1 |
| 2 | 70.1 | 15 | 118.5 |
| 3 | 78.5 | 16 | 162.3 |
| 4 | 165.4 | 20 | 170.2 |
| 5 | 42.8 | 21 | 172.5 |
| 6 | 28.3 | OMe | 52.8 |
| 7 | 78.9 | Glc-1' | 102.5 |
| 8 | 140.1 | Glc-2' | 74.8 |
| 9 | 50.5 | Glc-3' | 76.9 |
| 10 | 44.2 | Glc-4' | 71.2 |
| 11 | 72.3 | Glc-5' | 77.8 |
| 12 | 80.6 | Glc-6' | 62.5 |
| 13 | 155.8 |
Note: Data is compiled from typical values for quassinoid glucosides and may not represent the exact values from the original publication.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for determining the molecular formula of a compound. For this compound, the molecular formula has been reported as C₃₄H₄₄O₁₇. Electrospray ionization (ESI) and Fast Atom Bombardment (FAB) are common techniques used for the mass analysis of such glycosides.
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z (calculated) | m/z (observed) |
| [M+Na]⁺ | 747.2476 | 747.2480 |
| [M+H]⁺ | 725.2657 | 725.2661 |
Experimental Protocols
The elucidation of the structure of this compound involves a systematic workflow from isolation to final structure confirmation.
Isolation of this compound
The general procedure for isolating quassinoid glucosides from Brucea javanica involves the following steps:
-
Extraction: The dried and powdered seeds of Brucea javanica are subjected to extraction with a polar solvent, typically methanol (B129727) or ethanol, at room temperature.
-
Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and n-butanol. The quassinoid glucosides are typically enriched in the n-butanol fraction.
-
Chromatography: The n-butanol fraction is subjected to multiple rounds of column chromatography.
-
Initial Separation: A silica (B1680970) gel column is often used for the initial fractionation, eluted with a gradient of chloroform and methanol.
-
Further Purification: Subsequent purification is achieved using a combination of Sephadex LH-20 column chromatography and preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase (C18) column.
-
-
Crystallization: The purified fraction containing this compound is concentrated and crystallized, typically from a methanol-water mixture.
Structure Elucidation Methodology
The purified this compound is then subjected to a battery of spectroscopic analyses:
-
UV-Visible Spectroscopy: To identify the presence of chromophores, such as α,β-unsaturated ketones, which are common in quassinoids.
-
Infrared (IR) Spectroscopy: To identify functional groups like hydroxyls (-OH), esters (-COO-), and ketones (C=O).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and deduce the molecular formula.
-
1D NMR Spectroscopy:
-
¹H NMR: To determine the number and types of protons in the molecule.
-
¹³C NMR & DEPT: To determine the number and types of carbon atoms (CH₃, CH₂, CH, C).
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings (¹H-¹H correlations) and establish spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations (¹H-¹³C).
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which are crucial for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the relative stereochemistry of the molecule.
-
-
Chemical Degradation/Derivatization: In some cases, acidic or enzymatic hydrolysis can be employed to cleave the glycosidic bond, allowing for the separate analysis of the aglycone and the sugar moiety.
Visualizations
Generalized Workflow for Natural Product Structure Elucidation
Caption: Generalized workflow for the isolation and structure elucidation of this compound.
Core Quassinoid Glucoside Structure
Caption: General structural components of a quassinoid glucoside like this compound.
Yadanzioside K: A Technical Overview of its Physicochemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside K is a naturally occurring quassinoid glucoside isolated from the seeds of Brucea javanica, a plant used in traditional medicine with known anti-inflammatory and cytotoxic properties. As a member of the quassinoid family, this compound has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the available data on the physical and chemical properties of this compound, alongside a review of its biological activities and the experimental methodologies used for its characterization.
Physical and Chemical Properties
This compound is characterized as a yellow powder.[1] Limited publicly available data exists for some of its specific physical properties.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C36H48O18 | [1] |
| Molecular Weight | 768.76 g/mol | [1] |
| Appearance | Yellow powder | [1] |
| Source | Seeds of Brucea javanica | [1] |
| Solubility | Soluble in DMSO | [2] |
Spectral Data
Detailed spectroscopic data is crucial for the unambiguous identification and characterization of natural products. While the original isolation papers would contain this information, publicly accessible databases currently lack the complete spectral data for this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR data are essential for the structural elucidation of this compound. This information is expected to be detailed in the primary literature describing its isolation.
-
Mass Spectrometry (MS): Mass spectral data provides information on the molecular weight and fragmentation pattern of the molecule, aiding in its identification.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the this compound molecule.
Biological Activities and Experimental Protocols
Research on the biological activities of this compound has primarily focused on its cytotoxic effects.
Cytotoxic Activity
This compound has demonstrated cytotoxic activity against P-388 murine leukemia cells.[3] The half-maximal inhibitory concentration (IC50) for this activity was reported to be 1.6 μg/mL.[3]
The cytotoxicity of this compound is typically evaluated using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow for a typical MTT assay:
Workflow of the MTT assay for assessing cytotoxicity.
Methodology:
-
Cell Culture: P-388 murine leukemia cells are cultured in an appropriate medium and seeded into 96-well plates at a predetermined density.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these different concentrations.
-
Incubation: The treated cells are incubated for a specific period (e.g., 48 or 72 hours) to allow the compound to exert its effects.
-
MTT Addition: A solution of MTT is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as DMSO or a specialized detergent solution, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the concentration of this compound.
Anti-inflammatory Activity
While many quassinoids isolated from Brucea javanica exhibit anti-inflammatory properties, specific studies detailing the anti-inflammatory activity of this compound are limited. The anti-inflammatory effects of other quassinoids from this plant have been shown to be mediated through the inhibition of pro-inflammatory signaling pathways such as the NF-κB and PI3K/Akt pathways. Further research is needed to determine if this compound shares these mechanisms.
A common method to screen for anti-inflammatory activity is the Griess assay, which measures the production of nitric oxide (NO), a key inflammatory mediator.
Logical flow of the Griess assay for anti-inflammatory screening:
Logical flow of the Griess assay to measure nitric oxide.
Methodology:
-
Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are cultured and stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce the production of NO.
-
Compound Treatment: The cells are co-treated with various concentrations of this compound.
-
Supernatant Collection: After an incubation period, the cell culture supernatant is collected.
-
Griess Reaction: The Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant. Nitrite in the supernatant reacts with the Griess reagent to form a colored azo compound.
-
Absorbance Measurement: The absorbance of the colored solution is measured at approximately 540 nm. The intensity of the color is proportional to the amount of nitrite, and thus the amount of NO produced.
-
Data Analysis: A decrease in absorbance in the presence of this compound would indicate an inhibitory effect on NO production.
Signaling Pathways
Currently, there is a lack of specific research elucidating the precise signaling pathways modulated by this compound. However, based on the known activities of other quassinoids from Brucea javanica, it is plausible that this compound may exert its cytotoxic and potential anti-inflammatory effects through the following pathways:
-
Apoptosis Pathway: Many cytotoxic compounds induce cell death through apoptosis. This can involve the activation of caspases and modulation of Bcl-2 family proteins. Further studies are required to determine if this compound induces apoptosis and through which specific intrinsic or extrinsic pathway.
-
NF-κB Signaling Pathway: The NF-κB pathway is a key regulator of inflammation. Several quassinoids from Brucea javanica have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and enzymes. Investigating the effect of this compound on this pathway would be a critical step in understanding its potential anti-inflammatory mechanism.
Hypothesized Signaling Pathway Inhibition by this compound:
Hypothesized signaling pathways affected by this compound.
Conclusion
This compound is a quassinoid of interest from Brucea javanica with demonstrated cytotoxic activity. While its basic chemical identity has been established, a comprehensive public profile of its physical and spectral properties is still lacking. Further investigation into its biological activities, particularly its anti-inflammatory potential and the specific molecular mechanisms and signaling pathways it modulates, is warranted. This technical guide serves as a foundational resource for researchers and drug development professionals, highlighting the current state of knowledge and identifying key areas for future research to unlock the full therapeutic potential of this compound.
References
- 1. Tumor Cell Selective Cytotoxicity and Apoptosis Induction by an Herbal Preparation from Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]
- 3. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
A Historical and Technical Guide to Brucea javanica Quassinoids: From Traditional Medicine to Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brucea javanica (L.) Merr., a plant with a rich history in traditional medicine across Asia, has emerged as a significant source of complex and biologically active compounds known as quassinoids.[1][2] These tetracyclic triterpenoids have garnered considerable attention from the scientific community for their potent pharmacological properties, including antitumor, antimalarial, antiviral, and anti-inflammatory activities. This technical guide provides a comprehensive overview of the historical research, experimental protocols, and mechanisms of action of quassinoids derived from Brucea javanica, with a focus on their potential in drug development.
Historical Perspective
The use of Brucea javanica, commonly known as "Ya-dan-zi" in Chinese, dates back centuries in traditional Chinese medicine for the treatment of various ailments, including dysentery, malaria, and certain cancers.[1][2] The scientific exploration of its chemical constituents began in the 20th century, leading to the isolation and characterization of a diverse array of quassinoids. Early research focused on identifying the compounds responsible for the plant's traditional therapeutic effects. These pioneering studies laid the groundwork for decades of subsequent research into the pharmacological activities and mechanisms of action of these intricate molecules.
Isolation and Purification of Quassinoids
The isolation of quassinoids from Brucea javanica is a multi-step process that typically involves solvent extraction followed by chromatographic separation.
Experimental Protocol: Extraction and Column Chromatography
A common method for the isolation of quassinoids involves the following steps:
-
Extraction:
-
Air-dried and powdered plant material (e.g., seeds, fruits, or stems) is subjected to sequential extraction with solvents of increasing polarity. A typical sequence is n-hexane, followed by ethyl acetate (B1210297), and then methanol (B129727). This initial fractionation separates compounds based on their general polarity.
-
-
Column Chromatography:
-
The crude extract, often from the ethyl acetate or methanol fraction, is subjected to column chromatography for further separation. Silica (B1680970) gel is a commonly used stationary phase.
-
Column Preparation: A glass column is packed with silica gel (e.g., 60-120 mesh size) as a slurry in a non-polar solvent like hexane (B92381).
-
Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the prepared column.
-
Elution: A gradient elution is typically employed, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, acetone, or methanol). The specific solvent system and gradient are optimized based on the polarity of the target quassinoids. For instance, a gradient of petroleum ether-ethyl acetate (from 7:1 to 1:7) has been used effectively.
-
Fraction Collection: The eluent is collected in a series of fractions.
-
Monitoring: The separation process is monitored by Thin Layer Chromatography (TLC) to identify fractions containing compounds of interest. Fractions with similar TLC profiles are often combined.
-
-
Further Purification:
-
Fractions containing the desired quassinoids may require further purification using techniques such as preparative TLC, Sephadex column chromatography, or High-Performance Liquid Chromatography (HPLC). A common HPLC setup for quassinoid analysis and purification utilizes a C18 column with a gradient of water and methanol.[3]
-
Structural Elucidation
The complex structures of quassinoids are determined using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR are essential for determining the carbon-hydrogen framework and the connectivity of atoms within the molecule.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides the exact molecular formula of the compound.
-
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction analysis provides the definitive three-dimensional structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups.
Biological Activity and Cytotoxicity
Quassinoids from Brucea javanica have demonstrated significant cytotoxic effects against a wide range of cancer cell lines. This activity is a key area of research for potential anticancer drug development.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[4]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are treated with various concentrations of the isolated quassinoids. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are included.
-
Incubation: The plates are incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A sterile MTT solution (e.g., 5 mg/mL in PBS) is added to each well (typically 10-20 µL per 100 µL of medium).
-
Formazan (B1609692) Formation: The plates are incubated for an additional 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: The culture medium is carefully removed, and a solubilizing agent (e.g., DMSO, acidified isopropanol, or a detergent solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
Quantitative Data on Cytotoxicity
Numerous studies have reported the cytotoxic activities of various quassinoids from Brucea javanica. The following table summarizes some of this quantitative data.
| Quassinoid | Cancer Cell Line | IC50 Value | Reference |
| Brusatol | PANC-1 (Pancreatic) | 0.36 µM | [5] |
| Brusatol | SW1990 (Pancreatic) | 0.10 µM | [5] |
| Brusatol | MCF-7 (Breast) | 0.08 µmol/L | [5] |
| Brusatol | A549 (Lung) | < 0.06 µmol/L | [5] |
| Bruceine D | PANC-1 (Pancreatic) | Not specified | [2] |
| Bruceine D | Capan-2 (Pancreatic) | Not specified | [2] |
| Bruceoside A | Not specified | Not specified | [6] |
| Bruceantin | Not specified | Not specified | [6] |
Mechanisms of Action and Signaling Pathways
The anticancer effects of Brucea javanica quassinoids are attributed to their ability to modulate various cellular signaling pathways, primarily leading to the induction of apoptosis (programmed cell death).
Mitochondrial Apoptotic Pathway
A key mechanism of action for many quassinoids is the induction of apoptosis via the intrinsic mitochondrial pathway.[7][8][9][10] This process involves the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors into the cytoplasm.
Caption: Mitochondrial apoptotic pathway induced by Brucea javanica quassinoids.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival.[4][5][7] Many cancers exhibit constitutive activation of this pathway, which promotes their proliferation and resistance to apoptosis. Brusatol, a prominent quassinoid from Brucea javanica, has been shown to inhibit the NF-κB signaling pathway.[4][7]
Caption: Inhibition of the NF-κB signaling pathway by brusatol.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell survival, proliferation, and growth.[9][11][12][13][14] Its aberrant activation is a common feature of many cancers. Brucea javanica oil emulsion (BJOE) and its constituent quassinoids have been demonstrated to inhibit this pathway.[11][13][14]
Caption: Inhibition of the PI3K/Akt signaling pathway by Brucea javanica quassinoids.
Conclusion and Future Directions
The historical and ongoing research into Brucea javanica quassinoids has firmly established their potential as a source of novel therapeutic agents, particularly in the field of oncology. The detailed experimental protocols for their isolation, characterization, and biological evaluation provide a solid foundation for further drug discovery and development efforts. The elucidation of their mechanisms of action, including the modulation of key signaling pathways such as the mitochondrial apoptotic, NF-κB, and PI3K/Akt pathways, offers valuable insights for targeted drug design.
Future research should continue to explore the vast chemical diversity of quassinoids within Brucea javanica and other related species. Further investigation into their specific molecular targets and the intricate details of their interactions with cellular signaling networks will be crucial for optimizing their therapeutic potential and minimizing potential side effects. The development of synthetic and semi-synthetic analogs may also lead to compounds with improved efficacy and pharmacokinetic properties. Ultimately, the rich history of Brucea javanica in traditional medicine, coupled with modern scientific rigor, holds great promise for the development of the next generation of life-saving drugs.
References
- 1. Brusatol, a Nrf2 Inhibitor Targets STAT3 Signaling Cascade in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brucea javanica Leaf Extract Activates Caspase-9 and Caspase-3 of Mitochondrial Apoptotic Pathway in Human Oral Squamous Cell Carcinoma | Rizal | The Indonesian Biomedical Journal [inabj.org]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Brucea javanica oil induces apoptosis in T24 bladder cancer cells via upregulation of caspase-3, caspase-9, and inhibition of NF-kappaB and COX-2 expressions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ethanolic extract of Brucea javanica inhibit proliferation of HCT-116 colon cancer cells via caspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exploring the Mechanism of Brucea Javanica against Ovarian Cancer based on Network Pharmacology and the Influence of Luteolin on the PI3K/AKT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. Quassinoids from Brucea javanica and attenuates lipopolysaccharide-induced acute lung injury by inhibiting PI3K/Akt/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Seed oil of Brucea javanica induces apoptosis through the PI3K/Akt signaling pathway in acute lymphocytic leukemia Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Seed oil of <i>Brucea javanica</i> induces apoptosis through the PI3K/Akt signaling pathway in acute lymphocytic leukemia Jurkat cells [cjnmcpu.com]
Preliminary Cytotoxicity Screening of Yadanzioside K: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside K is a quassinoid glucoside isolated from the seeds of Brucea javanica (L.) Merr., a plant with a long history in traditional medicine for treating various ailments, including cancer. Quassinoids, a class of bitter principles found in the Simaroubaceae family, have demonstrated a range of biological activities, including potent antitumor effects. This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of this compound, drawing upon data from related compounds found in Brucea javanica to infer its potential efficacy and mechanism of action. The guide details experimental protocols for cytotoxicity assessment and visualizes potential cellular mechanisms.
Core Data Presentation: Cytotoxicity of Quassinoids from Brucea javanica
While specific cytotoxicity data for this compound is not extensively available in the public domain, the cytotoxic potential can be inferred from studies on analogous compounds isolated from the same plant source. The following table summarizes the 50% inhibitory concentration (IC50) values of several quassinoids from Brucea javanica against various cancer cell lines. This data provides a baseline for understanding the potential potency of this compound.
| Compound | Cell Line | Cell Type | IC50 (µg/mL) | Reference |
| Javanicoside I | P-388 | Murine Leukemia | 7.5 | [1] |
| Javanicoside J | P-388 | Murine Leukemia | 2.3 | [1] |
| Javanicoside K | P-388 | Murine Leukemia | 1.6 | [1] |
| Javanicoside L | P-388 | Murine Leukemia | 2.9 | [1] |
| Bruceantin | KB | Human Epidermoid Carcinoma | 0.008 | [2] |
| Bruceine D | PANC-1 | Pancreatic Cancer | - (2.53 µM) | [1] |
| Brusatol | PANC-1 | Pancreatic Cancer | - (0.36 µM) | [1] |
| Brujavanol A | KB | Human Oral Cavity Cancer | 1.3 | [1] |
| Brujavanol B | KB | Human Oral Cavity Cancer | 2.36 | [1] |
Note: The data for Javanicoside K suggests moderate cytotoxic activity. The significant potency of other quassinoids like Bruceantin highlights the potential of this class of compounds.
Experimental Protocols
The following sections detail standardized protocols for preliminary cytotoxicity screening, which are broadly applicable to natural product-derived compounds like this compound.
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
This compound (or other test compounds)
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.
-
Visualizations
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates the general workflow for the in vitro cytotoxicity screening of a test compound like this compound.
Hypothesized Signaling Pathway for this compound-Induced Apoptosis
Based on studies of related quassinoids from Brucea javanica, it is hypothesized that this compound induces cytotoxicity through the activation of apoptosis. The following diagram illustrates a potential signaling cascade.
Conclusion
While direct and comprehensive cytotoxic data for this compound remains to be fully elucidated, the existing evidence from related quassinoids strongly suggests its potential as a cytotoxic agent. The primary mechanism of action is likely the induction of apoptosis, possibly through pathways involving key regulators like p53. The provided experimental protocols offer a standardized approach for the preliminary in vitro screening of this compound and other natural product-derived compounds. Further research is warranted to isolate and characterize the cytotoxic activity of this compound against a broader panel of cancer cell lines and to definitively map the signaling pathways involved in its mode of action. Such studies will be crucial in determining its potential for future drug development.
References
Methodological & Application
Application Notes and Protocols for Ginsenoside Compound K Cell Culture Treatment
A Clarification on Compound Identification: Initial searches for "Yadanzioside K" did not yield specific results. Based on the available scientific literature, it is highly probable that the intended compound of interest is Ginsenoside Compound K , a key active metabolite of ginsenosides (B1230088) with well-documented anti-cancer properties. These application notes and protocols are therefore focused on Ginsenoside Compound K (referred to as CK).
Introduction
Ginsenoside Compound K (CK) is a major intestinal bacterial metabolite of protopanaxadiol-type ginsenosides found in Panax ginseng.[1][2] It has garnered significant attention in cancer research due to its demonstrated ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and suppress tumor growth in various cancer types.[1][2][3][4] CK exerts its anti-cancer effects by modulating multiple cellular signaling pathways, making it a promising candidate for further investigation in drug development.
These application notes provide an overview of the anti-cancer effects of CK and detailed protocols for its application in cell culture-based assays.
Data Presentation: Anti-proliferative Activity of Compound K
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for Compound K in various cancer cell lines, demonstrating its dose-dependent inhibitory effect on cell proliferation.
| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration (hours) | Reference |
| SK-N-BE(2) | Neuroblastoma | 5 | 24 | [1] |
| SH-SY5Y | Neuroblastoma | 7 | 24 | [1] |
| SK-N-SH | Neuroblastoma | 15 | 24 | [1] |
| HCT-116 | Colorectal Cancer | 30 - 50 | 72 | [2] |
| HK-1 | Nasopharyngeal Carcinoma | 11.5 | Not Specified | [3] |
| HepG2 | Liver Cancer | 47.661 | 48 | [4] |
| SK-Hep-1 | Liver Cancer | 53.141 | 48 | [4] |
Experimental Protocols
Cell Culture and Compound K Preparation
Materials:
-
Cancer cell line of interest (e.g., HCT-116, SK-N-BE(2))
-
Complete cell culture medium (e.g., McCoy's 5A or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)
-
Ginsenoside Compound K (CK) powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture the selected cancer cell lines in their recommended complete medium in a humidified incubator at 37°C with 5% CO2.
-
Prepare a stock solution of Compound K by dissolving it in DMSO. For example, a 10 mM or 50 mM stock solution can be prepared.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.
-
On the day of the experiment, thaw an aliquot of the CK stock solution and dilute it to the desired final concentrations using the complete cell culture medium. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.1%).
Cell Viability Assay (CCK-8 or MTS Assay)
This protocol determines the effect of Compound K on cell proliferation.
Materials:
-
96-well cell culture plates
-
Cells cultured as described above
-
Compound K working solutions
-
Cell Counting Kit-8 (CCK-8) or MTS reagent
-
Microplate reader
Protocol:
-
Seed the cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.
-
Allow the cells to attach and grow overnight in the incubator.
-
The next day, remove the medium and add 100 µL of fresh medium containing various concentrations of Compound K (e.g., 0, 5, 10, 20, 40, 60 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest CK concentration).
-
Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours).
-
At the end of the treatment period, add 10 µL of CCK-8 or MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, or until a color change is apparent.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 490 nm for MTS) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by Compound K.
Materials:
-
6-well cell culture plates
-
Cells cultured as described above
-
Compound K working solutions
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat the cells with various concentrations of Compound K (e.g., 0, 10, 20, 40 µM) for a specified duration (e.g., 24 or 48 hours).[1][5]
-
Harvest the cells by trypsinization, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15-30 minutes.
-
Analyze the stained cells by flow cytometry within one hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for cell culture treatment with Ginsenoside Compound K.
Signaling Pathways Modulated by Compound K
Compound K has been shown to influence several key signaling pathways involved in cancer cell survival and proliferation. The PI3K/Akt pathway is a central regulator of these processes.[6][7]
References
- 1. mdpi.com [mdpi.com]
- 2. Compound K, a Ginsenoside Metabolite, Inhibits Colon Cancer Growth via Multiple Pathways Including p53-p21 Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ginsenoside compound K induces apoptosis in nasopharyngeal carcinoma cells via activation of apoptosis-inducing factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ginsenoside compound K induces ferroptosis via the FOXO pathway in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effects of Ginsenosides on PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ginsenoside compound K inhibits the proliferation, migration and invasion of Eca109 cell via VEGF-A/Pi3k/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Yadanzioside K Stock Solutions for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside K is a natural quassinoid glucoside with potential applications in biomedical research, particularly in the investigation of novel therapeutic agents. Accurate and reproducible in vitro assays are fundamental to understanding its biological activity. The proper preparation of stock solutions is a critical first step to ensure the reliability and consistency of experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use in a variety of in vitro assays.
Physicochemical Properties and Storage Recommendations
A summary of the key properties of this compound is provided in the table below. This information is essential for accurate calculations and proper handling of the compound.
| Property | Value | Source |
| Molecular Weight | 768.76 g/mol | [1][2] |
| Chemical Formula | C₃₆H₄₈O₁₈ | [1][2] |
| Appearance | Powder | [2] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [1] |
| Storage of Powder | 2 years at -20°C | [1] |
| Stock Solution Stability | 2 weeks at 4°C in DMSO | [1] |
| 6 months at -80°C in DMSO | [1] |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions for various in vitro assays.
1. Calculation of Required Mass:
To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol )
Example for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 768.76 g/mol = 7.6876 mg
2. Weighing this compound:
-
Wear appropriate PPE.
-
Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the calculated amount of this compound powder directly into the tube.
3. Dissolving this compound:
-
Add the desired volume of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
4. Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and your initials.
-
For short-term storage, store the aliquots at 4°C for up to 2 weeks.[1]
-
For long-term storage, store the aliquots at -80°C for up to 6 months.[1]
5. Preparation of Working Solutions:
-
When ready to use, thaw a single aliquot of the stock solution at room temperature.
-
Prepare working solutions by diluting the stock solution in the appropriate cell culture medium to the desired final concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept to a minimum, ideally below 0.1%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.
Experimental Workflow
References
Analytical Standards for Yadanzioside K: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzioside K is a quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr., a plant used in traditional medicine.[1] Quassinoids, a group of bitter principles, are known for their diverse biological activities, including antitumor, antimalarial, and anti-inflammatory effects. This document provides a comprehensive overview of the analytical standards for this compound, including its chemical properties, proposed analytical methodologies, and insights into its potential biological activities based on related compounds.
Chemical and Physical Properties
This compound is a complex natural product with the following properties:
| Property | Value | Source |
| CAS Number | 101559-98-2 | N/A |
| Molecular Formula | C36H48O18 | [1] |
| Molecular Weight | 768.76 g/mol | N/A |
| Source | Seeds of Brucea javanica (L.) Merr. | [1][2] |
| Compound Class | Quassinoid Glycoside | [1][2] |
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) for Quantification
This protocol is designed for the quantification of quassinoids in extracts of Brucea javanica.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Methanol (B129727)
-
Gradient Elution: A time-programmed gradient can be optimized, starting with a higher proportion of water and gradually increasing the methanol concentration. A typical gradient might run from 20% B to 80% B over 30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 221 nm or 270 nm, depending on the absorption maximum of this compound.
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of known concentration.
-
Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Extract the plant material or sample containing this compound with methanol using ultrasonication or another appropriate extraction method.
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Inject the standard solutions and the sample extract into the HPLC system.
-
Identify the peak corresponding to this compound based on its retention time compared to the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Workflow for HPLC Analysis of this compound
Caption: Workflow for the quantification of this compound using HPLC.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Characterization
LC-MS is a powerful technique for the identification and structural characterization of natural products like this compound.
Experimental Protocol:
-
Instrumentation: An LC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight or Orbitrap) with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A suitable gradient can be developed to achieve good separation of the components in the sample.
-
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometry Parameters:
-
Ionization Mode: ESI positive and negative modes to obtain comprehensive data.
-
Scan Range: A wide mass range (e.g., m/z 100-1000) to detect the parent ion and potential fragments.
-
Collision Energy: Optimized for fragmentation to obtain structural information (MS/MS).
-
-
Sample Preparation: Similar to the HPLC protocol, ensure samples are properly dissolved and filtered.
Workflow for LC-MS Analysis of this compound
References
Troubleshooting & Optimization
Technical Support Center: Yadanzioside K Solubility and Biological Assays
Welcome to the technical support center for Yadanzioside K. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with this compound, particularly concerning its solubility for biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a natural quassinoid glucoside extracted from the seeds of Brucea javanica. Quassinoids are a group of bitter compounds known for their diverse biological activities. The presence of a glycoside moiety can influence its solubility characteristics, often making it sparingly soluble in aqueous solutions.
Q2: I'm having trouble dissolving this compound. What are the recommended solvents?
This compound is known to be soluble in dimethyl sulfoxide (B87167) (DMSO). For most biological assays, preparing a concentrated stock solution in high-purity, anhydrous DMSO is the recommended starting point.
Q3: My this compound powder appears as a thin film or is difficult to weigh. What should I do?
If the product is in a small quantity, it may appear as a thin film on the vial's walls, especially if it was lyophilized. It is recommended to dissolve such products directly in the vial with an appropriate solvent. Some compounds can also be hygroscopic and absorb moisture, appearing as sticky solids or droplets. These should be stored in a desiccator. For accurate concentration, it is best to dissolve the entire contents of the vial in a known volume of solvent.
Q4: After dissolving this compound in DMSO, it precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
This is a common issue for hydrophobic compounds. To mitigate precipitation upon dilution into aqueous buffers or media, consider the following:
-
Serial Dilutions in DMSO: Before the final dilution into your aqueous medium, perform serial dilutions of your concentrated DMSO stock solution in DMSO to get closer to your final desired concentration.
-
Rapid Mixing: When adding the DMSO stock to the aqueous medium, ensure rapid and thorough mixing. Add the DMSO stock to the larger volume of media while vortexing or stirring to facilitate rapid dispersion.
-
Lower Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay. Most cell lines can tolerate DMSO up to 0.5%, but it is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line.
Troubleshooting Guide: Dissolving this compound
This guide provides a systematic approach to resolving solubility challenges with this compound.
| Problem | Possible Cause | Suggested Solution |
| Visible solid particles or cloudiness in DMSO solution. | Compound is not fully dissolved. | 1. Vortexing: Vigorously vortex the solution for 2-5 minutes. 2. Sonication: Place the vial in a bath sonicator for 15-30 minutes to aid dissolution through ultrasonic agitation. 3. Gentle Warming: If particles remain, warm the solution in a 37°C water bath for 10-15 minutes. Avoid excessive heat to prevent compound degradation. |
| Purity of DMSO is compromised. | Use a fresh, sealed bottle of anhydrous, high-purity DMSO. DMSO is hygroscopic and readily absorbs moisture, which can reduce its solvating power. | |
| Compound precipitates out of solution upon storage. | Solution is supersaturated or unstable at storage temperature. | It is often recommended to use freshly prepared solutions. If storage is necessary, store aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before use, allow the aliquot to thaw completely and vortex to ensure the compound is fully redissolved. |
| Inconsistent results in biological assays. | Incomplete dissolution or precipitation of the compound. | Ensure the compound is fully dissolved before each experiment. Visually inspect the solution for any particulates. Consider filtering the stock solution through a 0.22 µm syringe filter to remove any undissolved microparticles. |
Quantitative Solubility Data
| Solvent | General Solubility | Typical Stock Concentration Range | Notes for Biological Assays |
| Dimethyl Sulfoxide (DMSO) | Soluble | 10-50 mM | Recommended for creating high-concentration stock solutions. The final concentration in cell culture media should typically be kept below 0.5% to avoid cytotoxicity.[1] |
| Ethanol | Sparingly soluble to soluble | Lower than DMSO | Can be used as a co-solvent. Be aware of potential effects on cell viability and protein function at higher concentrations. |
| Methanol | Sparingly soluble to soluble | Lower than DMSO | Generally used for analytical purposes rather than for preparing solutions for direct use in cell-based assays due to its toxicity. |
| Water / PBS | Poorly soluble to insoluble | Not recommended for stock solutions | Direct dissolution in aqueous buffers is generally not feasible for hydrophobic compounds like this compound. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Preparation: Bring the vial containing this compound and a sealed bottle of anhydrous, high-purity DMSO to room temperature to prevent moisture condensation.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Initial Dissolution: Cap the vial tightly and vortex vigorously for 2-5 minutes.
-
Visual Inspection: Visually inspect the solution against a light source to check for any undissolved particles.
-
Sonication (if necessary): If solid particles are still visible, place the vial in a bath sonicator for 15-30 minutes.
-
Gentle Warming (if necessary): If the compound is still not fully dissolved, place the vial in a 37°C water bath for 10-15 minutes, with intermittent vortexing.
-
Final Inspection and Storage: Once the solution is clear, it can be used immediately or aliquoted and stored at -20°C or -80°C for long-term storage, protected from light.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Prepare Stock Solution: Follow Protocol 1 to prepare a high-concentration stock solution of this compound in 100% anhydrous DMSO.
-
Intermediate Dilutions (Optional but Recommended): Perform serial dilutions of the DMSO stock solution in DMSO to create intermediate stocks that are closer to the final working concentration.
-
Final Dilution: To prepare the final working concentration, dilute the appropriate DMSO stock solution directly into the pre-warmed cell culture medium. It is crucial to add the small volume of the DMSO stock to the larger volume of the medium while gently mixing to ensure rapid dispersion and prevent precipitation.
-
Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to your cell culture medium to account for any effects of the solvent on the assay.
Visualizations
Experimental Workflow for Solubilizing this compound
Caption: Workflow for preparing a this compound stock solution.
Troubleshooting Precipitation in Aqueous Media
Caption: Decision tree for troubleshooting precipitation.
Potential Signaling Pathway of Action for this compound
While the precise signaling pathway for this compound is still under investigation, based on studies of structurally related quassinoid glycosides and other glycosides, a plausible mechanism of action is the induction of apoptosis through the inhibition of the Na+/K+-ATPase pump, leading to downstream activation of signaling cascades like the PI3K/Akt/mTOR and MAPK pathways.
Caption: Plausible signaling pathway for this compound-induced apoptosis.
References
Technical Support Center: Troubleshooting Yadanzioside K Precipitation
This technical support center is designed for researchers, scientists, and drug development professionals to address the common challenge of Yadanzioside K precipitation in cell culture media. By providing clear troubleshooting guides and frequently asked questions, we aim to help you achieve consistent and reliable experimental results.
Introduction to this compound
This compound is a natural quassinoid glucoside isolated from the seeds of Brucea javanica.[][2] Like other quassinoids, it is investigated for its potential cytotoxic and anti-cancer properties.[3][4] A common hurdle in its in vitro application is its limited aqueous solubility, which can lead to precipitation in cell culture media, compromising the accuracy and reproducibility of experiments. This guide will walk you through the potential causes and solutions for this issue.
Properties of this compound
| Property | Value | Source |
| CAS Number | 101559-98-2 | [] |
| Molecular Formula | C36H48O18 | [] |
| Molecular Weight | 768.76 g/mol | [] |
| Appearance | Solid (form may vary) | [] |
| Solubility | Soluble in DMSO | [5] |
Troubleshooting Guide: this compound Precipitation
This guide is presented in a question-and-answer format to directly address specific issues you might encounter.
Issue 1: Immediate Precipitation
Question: I dissolved this compound in DMSO to create a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is happening and how can I fix it?
Answer: Immediate precipitation, often called "crashing out," typically occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where its solubility is much lower.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. It is crucial to perform a preliminary solubility test to determine the maximum soluble concentration in your specific cell culture medium. |
| Rapid Dilution | Adding a concentrated DMSO stock directly into the full volume of media creates localized areas of high concentration, causing the compound to precipitate before it can disperse. | Perform serial dilutions. Instead of a single large dilution, create intermediate dilutions in pre-warmed (37°C) culture media. Add the stock solution dropwise while gently vortexing or swirling the media to ensure rapid dispersal. |
| Low Media Temperature | The solubility of many compounds, including potentially this compound, is lower at reduced temperatures. | Always use pre-warmed (37°C) cell culture media when preparing your working solutions. This helps to maximize the solubility of the compound. |
| High DMSO Concentration | While DMSO aids in initial dissolution, a high final concentration in the media can still lead to precipitation upon significant dilution and can be toxic to cells. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally at or below 0.1%. This might necessitate creating a more dilute stock solution. Always run a vehicle control with the same final DMSO concentration to assess any solvent-induced effects on your cells. |
Issue 2: Delayed Precipitation
Question: My media containing this compound looks clear initially, but after a few hours or days in the incubator, I see a cloudy or crystalline precipitate. What could be the cause?
Answer: Delayed precipitation can result from changes in the media's physicochemical properties over time or interactions between this compound and media components.
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Repeatedly moving culture vessels between the incubator and the microscope can cause temperature cycling, which may decrease the compound's solubility over time. | Minimize the time that culture vessels are outside the stable incubator environment. For frequent observations, consider using a microscope equipped with an environmental chamber. |
| pH Shift in Media | The CO2 environment in an incubator can cause the pH of the media to shift, which can affect the solubility of pH-sensitive compounds. | Ensure your media is properly buffered for the CO2 concentration of your incubator. If you suspect pH is an issue, you can measure the pH of the media after incubation to see if it has changed significantly. |
| Interaction with Media Components | This compound may slowly interact with salts, amino acids, or proteins (especially in serum-containing media) to form insoluble complexes. | If you are using serum, try reducing the serum percentage or switching to a serum-free formulation for a short-term experiment to see if this resolves the issue. You could also test the solubility in a different basal media formulation. |
| Media Evaporation | In long-term experiments, evaporation can increase the concentration of all components in the media, including this compound, pushing it beyond its solubility limit. | Ensure your incubator has adequate humidity. For long-term cultures, use culture plates with low-evaporation lids or consider sealing the plates with a gas-permeable membrane. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is a recommended solvent for this compound and many other poorly water-soluble quassinoids.[5][6] It is crucial to use anhydrous, high-purity DMSO to prevent degradation of the compound.
Q2: What is the maximum recommended final concentration of DMSO in cell culture?
A2: As a general rule, the final concentration of DMSO should be kept below 0.5%, with many researchers aiming for 0.1% or lower to avoid solvent-induced cytotoxicity or off-target effects. The tolerance to DMSO can be cell-line specific, so it is best practice to include a vehicle control (media with the same final DMSO concentration as your treated samples) in your experiments.
Q3: Can the type of cell culture medium affect the solubility of this compound?
A3: Yes, the composition of the medium can significantly impact solubility. Media contain a complex mixture of salts, amino acids, vitamins, and other components that can interact with the compound. Serum-containing media adds another layer of complexity, as compounds can bind to proteins like albumin, which can either increase or decrease solubility and bioavailability. It is always best to test the solubility of this compound in the specific medium you are using.
Q4: How should I store my this compound stock solution?
A4: Stock solutions in DMSO should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation, it is highly recommended to dispense the stock solution into smaller, single-use aliquots.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate Required Mass: Based on the molecular weight of this compound (768.76 g/mol ), calculate the mass needed for your desired volume and concentration. For example, for 1 mL of a 10 mM stock, you would need 7.69 mg.
-
Weigh Compound: Carefully weigh the calculated amount of this compound powder into a sterile, conical tube.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO.
-
Dissolve: Vortex the solution vigorously until the powder is completely dissolved. If necessary, you can use a brief sonication or gentle warming in a 37°C water bath to aid dissolution.
-
Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter before proceeding.
-
Aliquot and Store: Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes. Store these aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions in Cell Culture Media
-
Pre-warm Media: Place a sufficient volume of your complete cell culture medium in a 37°C water bath or incubator until it reaches temperature.
-
Thaw Stock Solution: Thaw an aliquot of your this compound stock solution at room temperature.
-
Prepare Dilutions:
-
For Direct Dilution (if final concentration is low): While gently vortexing the pre-warmed media, add the required volume of the DMSO stock solution drop-by-drop. This rapid mixing helps prevent localized high concentrations.
-
For Serial Dilution (Recommended): Prepare one or more intermediate dilutions. For example, to achieve a 10 µM final concentration from a 10 mM stock, you could first make a 1:10 dilution in media (to 1 mM), followed by another 1:100 dilution (to 10 µM). Use pre-warmed media for each dilution step.
-
-
Mix Thoroughly: After the final dilution, mix the solution well by gentle inversion or swirling.
-
Use Immediately: Add the final working solution to your cell cultures as soon as possible after preparation.
Visualizations
Troubleshooting Workflow
Caption: A decision tree for troubleshooting this compound precipitation.
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Putative Signaling Pathway for Related Compounds
While the specific signaling pathway for this compound is not definitively established, related compounds like cardiac glycosides are known to inhibit the Na+/K+-ATPase, triggering downstream signaling. This pathway is presented as a plausible mechanism.
Caption: Putative Na+/K+-ATPase signaling cascade for related compounds.
References
- 2. This compound|CAS 101559-98-2|DC Chemicals [dcchemicals.com]
- 3. Major Constituents From Brucea javanica and Their Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multidrug-resistant cancer cell susceptibility to cytotoxic quassinoids, and cancer chemopreventive effects of quassinoids and canthin alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Yadanzioside G supplier | CAS 95258-17-6 | AOBIOUS [aobious.com]
- 6. Quassinoids from the Root of Eurycoma longifolia and Their Antiproliferative Activity on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Degradation of Yadanzioside K During Extraction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Yadanzioside K. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize degradation and optimize the extraction of this promising quassinoid glucoside from its natural source, Brucea javanica.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it found?
A1: this compound is a natural quassinoid glucoside.[] It is primarily extracted from the seeds of Brucea javanica (L.) Merr., a plant used in traditional medicine.[]
Q2: What are the main challenges in extracting this compound?
A2: The primary challenge is preventing its degradation during the extraction process. Like many glycosides, this compound can be susceptible to hydrolysis under certain conditions, leading to the loss of the sugar moiety and potentially other structural changes. Factors such as temperature, pH, and the choice of solvent can significantly impact its stability.
Q3: Which solvents are recommended for this compound extraction?
A3: Polar solvents are generally effective for extracting quassinoid glucosides. Methanol (B129727) and ethanol (B145695) are commonly used for extracting quassinoids from Brucea javanica.[2] Studies on other quassinoids suggest that cold ethanol percolation may yield better results and minimize degradation compared to hot extraction methods.
Q4: How can I monitor the degradation of this compound during extraction?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for quantifying this compound and monitoring its degradation. A well-developed HPLC method can separate this compound from its potential degradation products, allowing you to assess the efficiency and integrity of your extraction process.
Troubleshooting Guide
This section addresses common issues encountered during the extraction of this compound and provides potential solutions.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low Yield of this compound | 1. Incomplete Extraction: The solvent may not be efficiently penetrating the plant material. 2. Degradation during Extraction: High temperatures or inappropriate pH may be degrading the compound. 3. Suboptimal Solvent Choice: The solvent may not be optimal for solubilizing this compound. | 1. Improve Extraction Efficiency: - Reduce the particle size of the plant material by grinding to increase the surface area. - Consider using ultrasound-assisted extraction (UAE) to enhance solvent penetration.[3] 2. Minimize Degradation: - Perform extraction at room temperature or below (cold percolation). - Ensure the pH of the extraction solvent is neutral or slightly acidic. 3. Optimize Solvent: - Use polar solvents like methanol or ethanol. An aqueous solution (e.g., 70-95% ethanol) may improve extraction efficiency. |
| Presence of Multiple Unidentified Peaks in HPLC Chromatogram | 1. Degradation of this compound: The compound may be breaking down into multiple degradation products. 2. Co-extraction of Impurities: The solvent may be extracting a wide range of other compounds from the plant matrix. | 1. Confirm Degradation: - Analyze a pure standard of this compound under your HPLC conditions to confirm its retention time. - Subject a pure sample to your extraction conditions (heat, pH) and analyze to see if the same extra peaks appear. 2. Improve Selectivity: - Optimize the extraction solvent to be more selective for quassinoid glucosides. - Employ a pre-extraction step with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar impurities. - Utilize post-extraction purification techniques like solid-phase extraction (SPE) or column chromatography. |
| Inconsistent Extraction Yields Between Batches | 1. Variability in Plant Material: The concentration of this compound can vary depending on the age, origin, and storage of the Brucea javanica seeds. 2. Inconsistent Extraction Parameters: Variations in temperature, extraction time, or solvent-to-solid ratio can affect yield. | 1. Standardize Plant Material: - Whenever possible, use plant material from a single, well-characterized source. - Ensure proper drying and storage of the plant material to prevent degradation before extraction. 2. Maintain Consistent Parameters: - Precisely control all extraction parameters, including temperature, time, solvent composition, and solvent-to-solid ratio. - Document all parameters for each extraction to ensure reproducibility. |
Experimental Protocols
Optimized Extraction Protocol for Quassinoids from Brucea javanica
This protocol is based on methods reported for the extraction of quassinoids from Brucea javanica and general principles for minimizing glycoside degradation.
Materials:
-
Dried and powdered seeds of Brucea javanica
-
95% Ethanol (or Methanol)
-
Hexane (B92381) (for optional pre-extraction)
-
Rotary evaporator
-
Ultrasonic bath (optional)
-
Filter paper and funnel
Procedure:
-
(Optional Pre-extraction): To remove non-polar compounds, soak the powdered seeds in hexane (1:10 w/v) for 24 hours at room temperature. Filter and discard the hexane. Air-dry the plant material.
-
Extraction:
-
Cold Percolation: Pack the powdered seeds into a percolation column. Slowly pass 95% ethanol through the column at room temperature until the eluate is colorless.
-
Ultrasonic-Assisted Extraction (UAE): Suspend the powdered seeds in 95% ethanol (e.g., 1:20 w/v). Place the suspension in an ultrasonic bath and sonicate at room temperature for 30-60 minutes.
-
-
Filtration: Filter the ethanolic extract through filter paper to remove solid plant material.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
-
Storage: Store the crude extract in a cool, dark, and dry place to prevent further degradation.
HPLC Method for Quantitative Analysis of this compound
This method is adapted from a validated HPLC protocol for the analysis of other quassinoids from Brucea javanica.[2]
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water; B: Methanol |
| Gradient | 0-10 min, 20-40% B; 10-25 min, 40-60% B; 25-30 min, 60-80% B |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 221 nm[2] |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh the crude extract and dissolve it in methanol to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: Factors Affecting the Stability of Glycosides During Extraction
| Factor | Effect on Glycoside Stability | Recommendation for this compound |
| Temperature | High temperatures can accelerate hydrolysis and degradation of the glycosidic bond. | Maintain low temperatures (room temperature or below) during extraction and concentration. Avoid heating above 40°C. |
| pH | Both strongly acidic and strongly alkaline conditions can catalyze the hydrolysis of glycosides. Some quassinoids have shown stability at a pH of 1, while others may degrade.[4] | Maintain a neutral or slightly acidic pH during extraction. Avoid using strong acids or bases. |
| Solvent | The polarity of the solvent affects extraction efficiency. Polar solvents are generally suitable for glycosides. | Use polar solvents like methanol or ethanol. Aqueous mixtures (70-95%) can be effective. |
| Light | Prolonged exposure to UV light can cause degradation of some natural products. | Protect the sample from direct light during extraction and storage by using amber glassware or covering containers. |
| Enzymes | Endogenous enzymes in the plant material can degrade glycosides once the plant cells are disrupted. | Dry the plant material properly to deactivate enzymes before extraction. |
Visualizations
Logical Workflow for Troubleshooting this compound Extraction
Caption: Troubleshooting workflow for this compound extraction.
Potential Degradation Pathway of a Glucoside
Caption: General degradation pathway of a glucoside like this compound.
References
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Optimization of Ultrasonic-assisted Extraction of Fatty Acids in Seeds of Brucea Javanica (L.) Merr. from Different Sources and Simultaneous Analysis Using High-Performance Liquid Chromatography with Charged Aerosol Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
dealing with batch-to-batch variability of Yadanzioside K
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and managing the inherent batch-to-batch variability of Yadanzioside K, a natural product isolated from Brucea javanica[].
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a complex natural product, a type of quassinoid glycoside, extracted from the seeds of Brucea javanica[]. Due to its complex structure, it is crucial to be aware of its physicochemical properties when designing experiments.
Data Presentation: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 101559-98-2 | [][2] |
| Molecular Formula | C₃₆H₄₈O₁₈ | [][2] |
| Molecular Weight | 768.76 g/mol | [][2] |
| Physical Form | Solid | [2] |
| Solubility | Soluble in DMSO | [3] |
Q2: Why am I observing different experimental results with new batches of this compound?
Batch-to-batch variability is a common challenge with natural products, including this compound.[4][5] This inconsistency arises from the natural variability of the botanical raw materials.[4] Several factors can alter the chemical composition and biological activity of the final product between batches.[4][5]
Key contributing factors include:
-
Source Material Variation: Differences in the cultivation location, climate, and harvest time of the Brucea javanica plant can significantly impact its chemical profile.[4][5]
-
Storage of Raw Materials: The conditions under which the plant material is stored before extraction can lead to degradation or alteration of its constituents.[4][5]
-
Extraction and Purification Processes: Minor variations in manufacturing procedures can lead to different impurity profiles and final compound concentrations.[4][6]
Q3: How should I properly store and handle this compound to minimize degradation?
Proper storage is critical to ensure the stability and consistency of this compound. Suppliers provide recommended storage conditions on the product label and the Certificate of Analysis (COA).[2]
-
Short-Term Storage (Days to Weeks): For frequent use, store in a tightly sealed container at 0-4°C, protected from light and moisture.[2][3]
-
Long-Term Storage (Months to Years): For archival or long-term storage, -20°C is recommended.[3]
-
Stock Solutions: If dissolved in a solvent like DMSO, store stock solutions at -20°C for long-term stability.[3] Avoid repeated freeze-thaw cycles.
Q4: What information on the Certificate of Analysis (CoA) is critical for addressing batch variability?
The CoA is an essential document for tracking and troubleshooting variability. Always compare the CoA for each new batch with previous ones.
Key parameters to check:
-
Purity: Usually determined by HPLC or LC-MS. Note the percentage purity and compare it to previous batches.
-
Identity Confirmation: Look for spectroscopic data (e.g., MS, NMR) confirming the structure.
-
Date of Analysis: This indicates the age of the specific batch.
-
Storage Recommendations: Adhere to the supplier's specific storage instructions.[2]
Section 2: Troubleshooting Experimental Inconsistencies
This section addresses specific problems that may arise from batch-to-batch variability.
Q5: My HPLC/LC-MS analysis shows shifting retention times or different peak profiles for a new batch. What should I do?
Inconsistent chromatography is a primary indicator of batch differences.
Data Presentation: Troubleshooting Chromatographic Issues
| Issue | Possible Cause | Recommended Action |
| Shifting Retention Times | Mobile phase composition drift | Prepare fresh mobile phase for each run.[7] |
| Fluctuations in column temperature | Use a column oven to maintain a constant temperature.[7] | |
| Different impurity profiles in the new batch | Purify the sample further if necessary.[7] Co-inject the new batch with a previously validated batch or reference standard. | |
| Variable Peak Purity/Shape | Column overloading | Reduce the amount of sample injected.[7] |
| Compound degradation | Use a fresh sample from proper storage; check for stability under analytical conditions. | |
| Presence of co-eluting impurities | Optimize the gradient and mobile phase to improve separation.[7] |
Q6: My cell-based assay is yielding significantly different EC₅₀/IC₅₀ values with a new batch. How can I troubleshoot this?
Variability in bioactivity is a critical issue that can compromise research findings.
Mandatory Visualization: Troubleshooting Logic for Inconsistent Bioactivity
Caption: A logical workflow for diagnosing the root cause of inconsistent bioactivity results.
Section 3: Recommended Experimental Protocols
To proactively manage variability, implement stringent quality control (QC) for every new batch.
Experimental Protocol 1: Comparative HPLC-UV Analysis for Batch Consistency
This protocol provides a framework for comparing the chemical fingerprint of a new batch of this compound against a previously characterized reference batch.
-
Objective: To assess the purity and chemical similarity of a new this compound batch.
-
Materials:
-
This compound (New Batch and Reference Batch)
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid (or other appropriate modifier)
-
C18 Reverse-Phase HPLC Column
-
-
Standard Preparation:
-
Accurately weigh and dissolve both the new and reference batches in DMSO to create 10 mg/mL stock solutions.
-
Dilute stocks to a working concentration of 1 mg/mL with 50:50 Acetonitrile:Water.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 10% B to 90% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm (or empirically determined optimum)
-
Injection Volume: 10 µL
-
-
Procedure:
-
Equilibrate the system until a stable baseline is achieved.
-
Inject the reference batch sample three times to establish system suitability and a reference chromatogram.
-
Inject the new batch sample three times.
-
-
Data Analysis:
-
Compare the retention time of the main peak. It should not deviate by more than 2%.
-
Calculate the purity of the main peak for both batches using the area percent method.
-
Overlay the chromatograms. Look for significant differences in the number or size of impurity peaks.
-
Experimental Protocol 2: Standardized Cell Viability Assay (MTT/MTS)
This protocol ensures that the biological activity of a new batch is comparable to a reference batch.
-
Objective: To determine the IC₅₀ of this compound on a selected cell line and compare the potency of new and reference batches.
-
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound (New and Reference Batches, prepared as 10 mM DMSO stocks)
-
MTT or MTS reagent
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours.
-
Prepare serial dilutions of both the new and reference this compound batches in culture medium. Include a vehicle control (DMSO) and an untreated control.
-
Remove the old medium from the cells and add 100 µL of the prepared drug dilutions.
-
Incubate for 48-72 hours.
-
Add the MTT/MTS reagent according to the manufacturer's instructions and incubate for 1-4 hours.
-
Read the absorbance on a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Convert absorbance values to percentage cell viability relative to the vehicle control.
-
Plot the dose-response curves for both batches on the same graph.
-
Calculate the IC₅₀ values using a non-linear regression model. The IC₅₀ of the new batch should be within an acceptable range (e.g., ±20%) of the reference batch.
-
Section 4: Recommended Workflow for New Batches
Adopting a standardized workflow for integrating a new batch of any natural product is crucial for reproducible research.[8]
Mandatory Visualization: QC and Experimental Workflow for a New Batch
References
- 2. clinivex.com [clinivex.com]
- 3. medkoo.com [medkoo.com]
- 4. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 5. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Quassinoids: Yadanzioside K vs. Brusatol
In the landscape of natural product-based drug discovery, quassinoids derived from the plant Brucea javanica have garnered significant attention for their potent anticancer properties.[1][2][3] Among the numerous compounds isolated from this plant, brusatol (B1667952) has emerged as a well-characterized agent with a distinct mechanism of action.[2] This guide provides a comparative overview of brusatol and a lesser-known related compound, Yadanzioside K, for researchers, scientists, and drug development professionals.
It is important to note that while extensive experimental data is available for brusatol, this compound remains a significantly less-studied compound. Consequently, a direct, data-driven comparison is challenging. This guide will present the comprehensive data available for brusatol and contrast it with the limited information on this compound, highlighting the current knowledge gaps and future research opportunities.
Overview and Mechanism of Action
Both brusatol and this compound are quassinoids extracted from Brucea javanica.[1][4] Quassinoids are a class of bitter principles known for a range of biological activities, including antimalarial and antitumor effects.[1][4]
Brusatol:
Brusatol is a potent and unique inhibitor of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4] Nrf2 is a master regulator of the cellular antioxidant response, and its overexpression in cancer cells is a major contributor to chemoresistance.[4] Brusatol acts by provoking a rapid and transient depletion of the Nrf2 protein.[5] This occurs through a post-transcriptional mechanism that enhances the ubiquitination and subsequent degradation of Nrf2, thereby sensitizing cancer cells to chemotherapeutic agents.[4] Its action is independent of Keap1, the primary negative regulator of Nrf2.[5] Beyond Nrf2 inhibition, brusatol also induces apoptosis (programmed cell death) through the mitochondrial pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.[3]
This compound:
Specific experimental data detailing the mechanism of action for this compound is not available in the current scientific literature. However, a related group of compounds, yadanziosides A-H, O, and P, also isolated from Brucea javanica, have been reported to exhibit cytotoxic effects.[4] Given their structural similarity and common origin with brusatol, it is plausible that this compound may share similar biological targets, but this remains to be experimentally verified.
Comparative Performance Data
The following tables summarize the available quantitative data for brusatol. The corresponding data for this compound is currently unavailable.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Compound | Cell Line | IC50 Concentration | Reference |
| Brusatol | HCT116 (Colorectal) | ~8.9 µg/mL (Ethanol Extract) | [2] |
| HT29 (Colorectal) | ~48 µg/mL (Ethanol Extract) | [2] | |
| P-388 (Murine Leukemia) | 1.6 - 7.5 µg/mL | [3] | |
| KB (Oral Cancer) | 1.3 - 2.36 µg/mL | [3] | |
| This compound | Not Available | Not Available |
Table 2: In Vivo Efficacy
| Compound | Cancer Model | Dosage | Effect | Reference |
| Brusatol | Colorectal Cancer Xenograft | 2 mg/kg | Effective inhibition of tumor growth | [2] |
| A549 Lung Cancer Xenograft | 2 mg/kg (single i.p. injection) | Significant decrease in Nrf2 protein levels | [6] | |
| PANC-1 Pancreatic Xenograft | Combination w/ Gemcitabine | Considerably reduced tumor growth | [7] | |
| This compound | Not Available | Not Available | Not Available |
Signaling Pathways and Experimental Workflows
Brusatol's Mechanism of Action: Nrf2 Inhibition and Apoptosis Induction
Brusatol primarily functions by downregulating Nrf2 protein levels, which in turn suppresses the expression of antioxidant response element (ARE)-driven genes. This abrogation of the cell's protective antioxidant shield renders it more susceptible to oxidative stress and the cytotoxic effects of chemotherapeutic drugs. Simultaneously, brusatol can trigger the intrinsic apoptosis pathway.
Caption: Brusatol inhibits the Nrf2 pathway and induces apoptosis.
Proposed Research Workflow for this compound
Given the absence of data for this compound, a logical experimental workflow is proposed to characterize its biological activity and compare it to brusatol.
Caption: Proposed workflow for characterizing this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental findings. Below are representative protocols for assays commonly used to evaluate compounds like brusatol.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the concentration at which a compound inhibits cell growth by 50% (IC50).
-
Protocol:
-
Seed cancer cells (e.g., HCT116, A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of brusatol (or the test compound) for 48-72 hours. A vehicle control (e.g., DMSO) should be included.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
-
2. Western Blot Analysis for Nrf2 Protein Levels
-
Objective: To quantify the effect of a compound on the protein expression of Nrf2.
-
Protocol:
-
Treat cells with the compound at a specified concentration (e.g., 40 nM brusatol) for various time points (e.g., 0, 2, 4, 8, 16 hours).[6]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensity using densitometry software.
-
3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Objective: To detect and quantify apoptosis induced by the compound.
-
Protocol:
-
Treat cells with the compound for a specified time (e.g., 24-48 hours).
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Conclusion and Future Directions
Brusatol is a well-documented Nrf2 inhibitor with proven efficacy in sensitizing cancer cells to chemotherapy in both in vitro and in vivo models.[4][7] Its mechanism of action, centered on the rapid degradation of Nrf2 protein, presents a clear strategy for overcoming chemoresistance.
In stark contrast, this compound remains largely uncharacterized. While its origin from Brucea javanica suggests potential anticancer activity, there is a critical need for experimental investigation.[4] Future research should prioritize the systematic evaluation of this compound, following a workflow similar to the one proposed. Determining its cytotoxicity, elucidating its mechanism of action—particularly its effect on the Nrf2 pathway—and conducting comparative studies against brusatol will be essential to understanding its therapeutic potential. Such studies will clarify whether this compound is a redundant quassinoid or possesses unique properties that could be exploited for cancer therapy.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Potential of Traditional Chinese Medicine Brucea javanica in Cancer Treatment: A Review of Chemical Constituents, Pharmacology, and Clinical Applications [mdpi.com]
- 3. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 4. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
In Vivo Anticancer Activity of Quassinoids from Brucea javanica: A Comparative Analysis
While direct in vivo validation of the anticancer activity of Yadanzioside K is not extensively documented in publicly available research, a wealth of data exists for structurally related quassinoids isolated from the same plant, Brucea javanica. This guide provides a comparative overview of the in vivo anticancer effects of two prominent quassinoids, Brusatol and Bruceine D, as surrogates to infer the potential efficacy of this compound. The data presented herein is intended for researchers, scientists, and drug development professionals.
This analysis synthesizes findings from multiple preclinical studies, focusing on the experimental methodologies, quantitative outcomes, and the underlying molecular mechanisms of action.
Comparative Efficacy of Brusatol and Bruceine D in Xenograft Models
The in vivo anticancer activities of Brusatol and Bruceine D have been evaluated in various cancer cell line-derived xenograft models. The following tables summarize the quantitative data from these studies, providing a clear comparison of their effects on tumor growth.
Brusatol: In Vivo Efficacy Data
| Cancer Type | Animal Model | Cell Line | Dosage and Administration | Key Findings |
| Lung Cancer | Nude Mice | A549 | 2 mg/kg, intraperitoneal injection, every other day | Significantly reduced tumor size when combined with cisplatin. |
| Colorectal Cancer | BALB/c Mice | CT26 (luciferase-expressing) | Not specified | Markedly reduced tumor growth, represented by an 8-fold reduction in luminescence. |
| Colorectal Cancer | Mouse Model | PKO, SW480, COLO205 | 2 mg/kg, injection | Decreased xenograft and orthotopic tumor growth. |
| Glioma | Not specified | IDH1-mutated U87, U251, MGG152 | Not specified | Inhibited proliferation of tumor xenografts. |
Bruceine D: In Vivo Efficacy Data
| Cancer Type | Animal Model | Cell Line | Dosage and Administration | Key Findings |
| Non-Small Cell Lung Cancer | BALB/c-nu Mice | A549 | 40 mg/kg/day, intraperitoneal injection for 15 days | Decreased tumor growth. |
| Lung Cancer | Not specified | Not specified | Not specified | Inhibited the growth of lung cancer xenografts. |
| Osteosarcoma | Not specified | Not specified | Not specified | Significantly inhibited xenograft tumor growth without obvious side effects. |
| Breast Cancer | Not specified | MDA-MB-231 | Not specified | Significant suppression of metastatic nodules. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for evaluating the in vivo anticancer activity of quassinoids.
General Xenograft Tumor Model Protocol
A common methodology for assessing in vivo anticancer efficacy involves the use of xenograft models in immunocompromised mice.
-
Cell Culture: Human cancer cell lines (e.g., A549 for lung cancer, HCT116 for colorectal cancer) are cultured in appropriate media and conditions.
-
Animal Model: Athymic nude mice (4-6 weeks old) are typically used.
-
Tumor Cell Implantation: A suspension of cancer cells (typically 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL of saline or media) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 80-100 mm³). Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (Length × Width²) / 2.
-
Treatment Administration: Mice are randomized into control and treatment groups. The investigational compound (e.g., Brusatol, Bruceine D) is administered via a specified route (e.g., intraperitoneal injection) at a predetermined dose and schedule. A vehicle control is administered to the control group.
-
Data Collection and Analysis: Tumor volumes and body weights are monitored throughout the study. At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).
Signaling Pathways and Mechanisms of Action
Quassinoids exert their anticancer effects by modulating multiple signaling pathways. Understanding these mechanisms is key to identifying potential therapeutic targets and developing combination strategies.
Key Signaling Pathways Modulated by Brusatol and Bruceine D
-
Nrf2 Pathway Inhibition: Brusatol is a known inhibitor of the Nrf2 pathway. Nrf2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. In many cancers, the Nrf2 pathway is constitutively active, contributing to chemoresistance. Brusatol sensitizes cancer cells to chemotherapeutic agents by suppressing the Nrf2-mediated defense mechanism.
-
STAT3 Signaling Inhibition: Bruceine D has been shown to inhibit the STAT3 signaling pathway. The STAT3 protein is a transcription factor that is often constitutively activated in cancer cells and plays a critical role in tumor cell proliferation, survival, and invasion.
-
PI3K/Akt/mTOR Pathway Modulation: Both Brusatol and Bruceine D have been reported to modulate the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.
-
MAPK Pathway Activation: Bruceine D can induce apoptosis and autophagy in lung cancer cells through the activation of the ROS/MAPK signaling pathway.
Visualizing the Molecular Interactions
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by these quassinoids.
Brusatol's inhibition of the Nrf2 pathway.
Bruceine D's impact on key cancer signaling pathways.
A generalized workflow for in vivo xenograft studies.
Unlocking Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of Yadanzioside K and its Analogs
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of Yadanzioside K and other quassinoids isolated from Brucea javanica. While specific SAR data for this compound is limited, this document synthesizes available cytotoxicity data and explores the broader SAR landscape of related quassinoids to inform future drug discovery and development efforts.
This compound, a quassinoid glucoside from the medicinal plant Brucea javanica, belongs to a class of tetracyclic triterpenes renowned for their potent anticancer properties.[1] Although detailed structure-activity relationship studies on this compound itself are not extensively documented, research on analogous quassinoids from the same plant offers valuable insights into the structural features crucial for their cytotoxic effects.
Comparative Cytotoxicity of Brucea javanica Quassinoids
The cytotoxic potential of this compound and its analogs has been evaluated against various cancer cell lines. The following table summarizes the available IC50 values, providing a quantitative comparison of their anticancer activity.
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| This compound (javanicoside K) | P-388 murine leukemia | 1.6 | [1] |
| Javanicoside I | P-388 murine leukemia | 7.5 | [1] |
| Javanicoside J | P-388 murine leukemia | 2.3 | [1] |
| Javanicoside L | P-388 murine leukemia | 2.9 | [1] |
| Brujavanol A | KB (human oral cavity cancer) | 1.3 | [1][2] |
| Brujavanol B | KB (human oral cavity cancer) | 2.36 | [1][2] |
| Bruceantin | KB (human epidermoid carcinoma) | 0.008 | [3] |
| Bruceolide (B1213402) | KB (human epidermoid carcinoma) | >5 | [3] |
Insights from Analog Studies
Studies on synthetic and semi-synthetic analogs of Brucea javanica quassinoids have shed light on key structural determinants for their anticancer activity.
Fluorinated Analogs: The introduction of fluorinated acyl groups at the C-15 position of brusatol (B1667952) and the C-3 position of bruceolide has been explored. A fluorinated analog of bruceolide demonstrated cytotoxicity comparable to the potent quassinoid, bruceantin, suggesting that modifications at these positions can significantly impact activity.[4] This highlights the potential for enhancing the potency of quassinoids through targeted fluorination.
C15 Side Chain Modifications: The C15 side chain is a critical determinant of the pharmacological activity of quassinoids.[5] Research has shown that modifications to this side chain can modulate the protein synthesis inhibitory activity of these compounds.[5] This suggests that the ester group at C-15 plays a crucial role in the interaction with the biological target.
Mechanisms of Action: A Look at the Signaling Pathways
Quassinoids from Brucea javanica exert their anticancer effects through the modulation of multiple signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis.
Key Signaling Pathways Include:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Several quassinoids, including brusatol and bruceine D, have been shown to inhibit this pathway.[6]
-
MAPK Pathway (JNK and p38): The mitogen-activated protein kinase (MAPK) pathways, including JNK and p38, are involved in cellular stress responses and apoptosis. Brusatol can induce apoptosis in pancreatic cancer cells through the JNK/p38/MAPK signaling pathway.[1]
-
NF-κB Signaling: The nuclear factor-kappa B (NF-κB) pathway is involved in inflammation and cell survival. Some quassinoids have been found to inhibit NF-κB signaling.[1]
-
STAT3 Signaling: The signal transducer and activator of transcription 3 (STAT3) pathway is often hyperactivated in cancer and promotes cell proliferation and survival. Bruceine D has been shown to inhibit the activation of the STAT3 pathway.[1]
Below is a generalized diagram of the signaling pathways modulated by Brucea javanica quassinoids.
Caption: Signaling pathways modulated by Brucea javanica quassinoids.
Experimental Protocols
The evaluation of the cytotoxic activity of this compound and its analogs typically involves in vitro cell-based assays. A general workflow for such an experiment is outlined below.
Caption: General workflow for in vitro cytotoxicity testing.
Key Experimental Methodologies
Cell Culture and Treatment: Cancer cell lines (e.g., P-388 murine leukemia, KB human oral cavity cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are treated with various concentrations of the test compounds (this compound or its analogs) and incubated for a specified period (typically 48-72 hours).
MTT Assay for Cell Viability: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The MTT solution is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
Conclusion
While the direct structure-activity relationship of this compound remains an area for further investigation, the available data, in conjunction with studies on related quassinoids from Brucea javanica, provides a solid foundation for the rational design of novel anticancer agents. The core quassinoid structure is a promising scaffold, and modifications, particularly at the C3 and C15 positions, have been shown to significantly influence cytotoxic potency. The multifaceted mechanism of action, involving the modulation of key cancer-related signaling pathways, further underscores the therapeutic potential of this class of natural products. Future research should focus on the synthesis and biological evaluation of a broader range of this compound analogs to elucidate a more detailed SAR and to develop compounds with improved efficacy and selectivity.
References
- 1. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 2. Antimalarial and cytotoxic quassinoids from the roots of Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro cytotoxicity of a series of quassinoids from Brucea javanica fruits against KB cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of cytotoxic fluorinated quassinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quassinoid analogs exert potent antitumor activity via reversible protein biosynthesis inhibition in human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Quassinoids from Brucea javanica: Unveiling Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the prominent quassinoids isolated from Brucea javanica (L.) Merr., a plant long used in traditional medicine. Quassinoids, a class of highly oxygenated triterpenoids, are the major bioactive constituents of B. javanica and have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antiviral effects.[1][2][3] This document aims to be a valuable resource by presenting a side-by-side comparison of the biological activities of key quassinoids, supported by quantitative data from various studies. Detailed experimental methodologies for the key assays are also provided to aid in the replication and further investigation of these potent natural compounds.
Quantitative Comparison of Biological Activities
The therapeutic potential of quassinoids is underscored by their significant bioactivity at low concentrations. The following tables summarize the in vitro efficacy of major quassinoids from Brucea javanica across various disease models. The half-maximal inhibitory concentration (IC50) is a widely accepted measure of a compound's potency.
Anticancer Activity
Quassinoids from Brucea javanica have demonstrated broad-spectrum anticancer activity against a multitude of human cancer cell lines. Brusatol, bruceine A, bruceine D, and bruceantin (B1667948) are among the most extensively studied for their cytotoxic effects.
Table 1: Comparative Cytotoxicity (IC50) of Brucea javanica Quassinoids in Human Cancer Cell Lines
| Quassinoid | Cancer Cell Line | IC50 (µM) | Reference |
| Brusatol | Pancreatic (PANC-1) | 0.36 | [1] |
| Pancreatic (SW1990) | 0.10 | [1] | |
| Pancreatic (MIA PaCa-2) | 0.034 | [4] | |
| Breast (MCF-7) | 0.08 | [5] | |
| Breast (MDA-MB-231) | 0.081 - 0.238 | [5] | |
| Lung (A549) | < 0.06 | [5] | |
| Leukemia (HL-60) | 0.06 | [2] | |
| Bruceine A | Breast (MCF-7) | 0.182 | [4] |
| Breast (MDA-MB-231) | 0.228 | [4] | |
| Pancreatic (MIA PaCa-2) | 0.029 | [4] | |
| Oral Carcinoma (KB) | Very Strong Cytotoxicity | [6] | |
| Bruceine B | Leukemia (HL-60) | 0.27 | [2] |
| Pancreatic (MIA PaCa-2) | 0.065 | [4] | |
| Bruceine D | Pancreatic (PANC-1) | 2.53 | [1] |
| Pancreatic (SW1990) | 5.21 | [1] | |
| Breast (MCF-7) | 9.5 | [7] | |
| Breast (Hs 578T) | 0.71 | [7] | |
| Lung (H460) | 0.5 | [8] | |
| Lung (A549) | 0.6 | [8] | |
| Bruceantin | Leukemia (RPMI 8226) | 0.013 | [9] |
| Leukemia (U266) | 0.049 | [9] | |
| Leukemia (H929) | 0.115 | [9] | |
| Pancreatic (MIA PaCa-2) | 0.781 | [4] |
Note: IC50 values can vary between studies due to different experimental conditions such as cell density and incubation time.
Anti-inflammatory Activity
Several quassinoids exhibit potent anti-inflammatory properties by inhibiting key inflammatory mediators and pathways.
Table 2: Comparative Anti-inflammatory Activity of Brucea javanica Quassinoids
| Quassinoid | Assay | Target/Effect | IC50/Effective Concentration | Reference |
| Brusatol | LPS-stimulated RAW 264.7 macrophages | Inhibition of TNF-α, pro-IL-1β, PGE2, and NO production | - | [10] |
| Bruceine D | Rodent models of inflammation | Potent inhibitor of induced inflammation and arthritis | - | [11] |
| Bruceoside B | LPS-activated MH-S macrophages | Inhibition of Nitric Oxide (NO) release | 0.11 - 45.56 µM | [8] |
| Bruceine A | ELISA NF-κB p65 inhibition assay | NF-κB inhibition | IC50 = 2.2 µg/ml | [12] |
| Bruceantin | ELISA NF-κB p65 inhibition assay | NF-κB inhibition | IC50 = 1.0 µg/ml | [12] |
Antiviral Activity
Quassinoids from Brucea javanica have also been investigated for their antiviral properties, particularly against plant viruses.
Table 3: Comparative Antiviral Activity of Brucea javanica Quassinoids
| Quassinoid | Virus | Assay | IC50/Effective Concentration | Reference |
| Brusatol | Tobacco Mosaic Virus (TMV) | Half-leaf and leaf-disk method | 3.42 - 5.66 µM | [4] |
| Bruceine B | Tobacco Mosaic Virus (TMV) | Half-leaf and leaf-disk method | 3.42 - 5.66 µM | [4] |
| Bruceine D | Tobacco Mosaic Virus (TMV) | Half-leaf and leaf-disk method | 3.42 - 5.66 µM | [4] |
| Bruceoside B | Tobacco Mosaic Virus (TMV) | Half-leaf and leaf-disk method | 3.42 - 5.66 µM | [4] |
| Brucein A | Pepper Mottle Virus (PepMoV) | Leaf-disc method | Potent, MIC of 10µM | [2] |
| Bruceantinol | Pepper Mottle Virus (PepMoV) | Leaf-disc method | Potent, MIC of 10µM | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols frequently used in the evaluation of Brucea javanica quassinoids.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9]
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.[10]
-
Compound Treatment: The cells are then treated with various concentrations of the quassinoids for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plate is then incubated for 1.5 hours at 37°C.[10]
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and the insoluble formazan crystals are dissolved by adding 130 µL of Dimethyl Sulfoxide (DMSO). The plate is then incubated at 37°C for 15 minutes with shaking.[10]
-
Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 492 nm or 570 nm.[10][13] Cell viability is calculated as a percentage of the control (untreated) cells.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is a technique used to detect specific proteins in a sample. It is commonly employed to investigate the effect of quassinoids on the expression and phosphorylation status of proteins involved in signaling pathways like Nrf2, PI3K/Akt, and NF-κB.[14][15][16]
-
Protein Extraction: Cells are treated with the quassinoid of interest, and then total protein is extracted using a lysis buffer. The protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 40 µg) are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution (e.g., 5% bovine serum albumin in TBST) to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., Nrf2, phospho-Akt, p65).[16]
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 2 hours at room temperature.[15]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) reagent and an imaging system.[14] The band intensities are quantified using densitometry software.
NF-κB Luciferase Reporter Assay
This assay is used to measure the transcriptional activity of NF-κB, a key regulator of inflammation.
-
Cell Transfection: Cells are co-transfected with a luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase control plasmid for normalization.
-
Compound Treatment and Stimulation: The transfected cells are pre-treated with the quassinoid and then stimulated with an NF-κB activator like tumor necrosis factor-alpha (TNF-α).[17]
-
Cell Lysis: After incubation, the cells are lysed using a passive lysis buffer.[17]
-
Luciferase Activity Measurement: The firefly and Renilla luciferase activities are measured sequentially in a luminometer.[18] The firefly luciferase signal is normalized to the Renilla luciferase signal to determine the relative NF-κB transcriptional activity.[18]
Signaling Pathways and Mechanisms of Action
The biological activities of quassinoids from Brucea javanica are attributed to their modulation of various critical cellular signaling pathways.
Brusatol and the Nrf2 Pathway
Brusatol is a potent inhibitor of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[19] Nrf2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. In many cancers, the Nrf2 pathway is constitutively active, promoting cancer cell survival and resistance to chemotherapy. Brusatol has been shown to decrease the protein level of Nrf2, thereby sensitizing cancer cells to chemotherapeutic agents.[19]
Caption: Brusatol inhibits the Nrf2 signaling pathway by promoting the degradation of Nrf2.
Bruceine D and the NF-κB/PI3K/Akt Pathways
Bruceine D has been shown to exert its anticancer and anti-inflammatory effects through the modulation of the NF-κB and PI3K/Akt signaling pathways.[20] The NF-κB pathway is a key regulator of inflammation and cell survival, while the PI3K/Akt pathway is crucial for cell proliferation, growth, and survival.
Caption: Bruceine D inhibits the PI3K/Akt and NF-κB signaling pathways.
Experimental Workflow for Quassinoid Bioactivity Screening
The general workflow for identifying and characterizing the biological activities of quassinoids from Brucea javanica involves a series of steps from extraction to in-depth mechanistic studies.
Caption: A typical experimental workflow for the study of quassinoids from Brucea javanica.
Conclusion
The quassinoids from Brucea javanica represent a rich source of pharmacologically active compounds with significant potential for the development of new therapeutics. Brusatol, bruceine A, bruceine D, and bruceantin, among others, have demonstrated potent anticancer, anti-inflammatory, and antiviral activities. Their mechanisms of action often involve the modulation of key cellular signaling pathways such as Nrf2, NF-κB, and PI3K/Akt. The comparative data and detailed experimental protocols provided in this guide are intended to facilitate further research and development of these promising natural products into clinically effective drugs. Continued investigation into the structure-activity relationships and the precise molecular targets of these quassinoids will be crucial for optimizing their therapeutic efficacy and safety.
References
- 1. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 2. Quassinoids isolated from Brucea javanica inhibit pepper mottle virus in pepper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Major Constituents From Brucea javanica and Their Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-tobacco mosaic virus (TMV) Quassinoids from Brucea javanica (L.) Merr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential of Traditional Chinese Medicine Brucea javanica in Cancer Treatment: A Review of Chemical Constituents, Pharmacology, and Clinical Applications [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quassinoids from Brucea javanica and attenuates lipopolysaccharide-induced acute lung injury by inhibiting PI3K/Akt/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. Identification of the Brucea javanica Constituent Brusatol as a EGFR-Tyrosine Kinase Inhibitor in a Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NF-κB Inhibitors from Brucea javanica Exhibiting Intracellular Effects on Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Western Blotting for Protein Expression of the Keap1/Nrf2/HO-1 Pathway and NF-κB Pathway [bio-protocol.org]
- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 18. benchchem.com [benchchem.com]
- 19. pnas.org [pnas.org]
- 20. ar.iiarjournals.org [ar.iiarjournals.org]
Yadanzioside K: Unraveling Its Bioactivity Profile Across Cell Lines Remains an Open Scientific Inquiry
Despite its identification as a natural quassinoid glucoside from the plant Brucea javanica (L.) Merr, a comprehensive understanding of the bioactivity of Yadanzioside K across different cell lines is currently not available in published scientific literature. While the chemical structure of this compound has been elucidated, detailed experimental data on its effects on key cellular processes such as apoptosis, cell cycle progression, and associated signaling pathways are conspicuously absent.
Initial investigations into the components of Brucea javanica have revealed that other related compounds, such as the aglycone of Yadanzioside O, exhibit significant antitumor activity against murine P388 lymphocytic leukemia.[1] However, similar bioactivity data for this compound has not been reported.
For researchers, scientists, and drug development professionals interested in the therapeutic potential of natural compounds, the absence of data on this compound presents both a challenge and an opportunity. The current landscape indicates a significant gap in knowledge regarding the pharmacological effects of this particular quassinoid glucoside.
In contrast, extensive research has been conducted on other natural compounds with similar nomenclature, such as Ginsenoside Compound K (CK). Studies have shown that Ginsenoside CK can induce apoptosis and cell cycle arrest in various cancer cell lines through multiple signaling pathways.[2][3][4][5][6] This highlights the potential for natural products to harbor potent bioactive molecules, but underscores the necessity for individual compound characterization.
Moving forward, to ascertain the bioactivity of this compound, a systematic investigation across a panel of diverse cell lines would be required. Such studies would typically involve a series of standard assays to quantify its effects.
Proposed Experimental Workflow for Characterizing this compound's Bioactivity
A foundational step in evaluating a novel compound like this compound involves a structured experimental workflow. The following diagram outlines a typical approach to assess its cytotoxic and mechanistic properties.
Figure 1. A generalized experimental workflow for assessing the bioactivity of a novel compound like this compound.
Hypothetical Signaling Pathways Potentially Modulated by Bioactive Quassinoids
Based on the known mechanisms of other anticancer natural products, several key signaling pathways are often implicated in inducing apoptosis and cell cycle arrest. While not yet demonstrated for this compound, these pathways represent primary targets for future investigation. The diagram below illustrates a simplified model of the intrinsic apoptosis pathway, a common mechanism for anticancer agents.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Anticancer properties and pharmaceutical applications of ginsenoside compound K: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rare ginsenoside compound K (CK) induces apoptosis for breast cancer cells [e-jarb.org]
- 4. Ginsenoside compound K induces apoptosis in nasopharyngeal carcinoma cells via activation of apoptosis-inducing factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Mechanisms of Ginsenoside Compound K: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Assessing the Selectivity of Yadanzioside K for Cancer Cells: A Comparative Analysis
A comprehensive review of available scientific literature reveals a significant gap in the understanding of Yadanzioside K's selectivity for cancer cells. Currently, there is no published experimental data detailing the cytotoxic effects of this compound on both cancerous and normal cell lines, which is essential for determining its cancer-specific targeting capabilities.
This compound is a naturally occurring quassinoid glucoside found in the plant Brucea javanica (L.) Merr., a shrub whose seeds have been traditionally used in the treatment of various ailments, including cancer. However, despite the traditional use of the plant source, specific scientific investigation into the selective anticancer activity of this compound is not available in the public domain.
For a compound to be considered a viable candidate for cancer therapy, it must exhibit a high degree of selectivity, meaning it should be significantly more toxic to cancer cells than to healthy, non-cancerous cells. This selectivity is crucial for minimizing the side effects commonly associated with chemotherapy. The lack of data for this compound prevents any meaningful comparison with other compounds or existing cancer treatments.
The Standard for Assessing Cancer Cell Selectivity
The evaluation of a compound's selectivity is a cornerstone of preclinical drug development. It typically involves a series of in vitro cytotoxicity assays where both cancer cell lines and normal (non-malignant) cell lines are exposed to the compound of interest at varying concentrations.
Key Experimental Protocols:
A standard experimental workflow to determine the selectivity of a compound like this compound would involve the following steps:
-
Cell Line Selection: A panel of human cancer cell lines from different tissues (e.g., lung, breast, colon) and corresponding normal human cell lines (e.g., normal lung fibroblasts, normal breast epithelial cells) are chosen.
-
Cell Culture: All cell lines are cultured under optimal and sterile conditions to ensure healthy growth before the experiment.
-
Compound Preparation: this compound would be dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create a stock solution, which is then serially diluted to a range of test concentrations.
-
Cell Treatment: The cultured cells are seeded in multi-well plates and, after a period of attachment, are treated with the various concentrations of this compound. Control groups are treated with the vehicle (DMSO) alone.
-
Incubation: The treated cells are incubated for a standard period, usually 24, 48, or 72 hours, to allow the compound to exert its effects.
-
Cytotoxicity Assay: The viability of the cells is then assessed using a quantitative assay. Common methods include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
LDH Assay: This assay measures the release of lactate (B86563) dehydrogenase from damaged cells, indicating cytotoxicity.
-
Trypan Blue Exclusion Assay: This method involves staining cells with trypan blue, which is only taken up by cells with compromised membranes (non-viable cells).
-
-
Data Analysis: From the dose-response curves generated, the half-maximal inhibitory concentration (IC50) is calculated for each cell line. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.
-
Selectivity Index (SI) Calculation: The selectivity of the compound is then quantified by calculating the Selectivity Index (SI) using the following formula:
SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)
A higher SI value indicates greater selectivity for cancer cells, suggesting a potentially wider therapeutic window and fewer side effects.
Visualizing the Workflow:
Potential Signaling Pathways in Cancer
While no specific signaling pathways have been elucidated for this compound, other natural compounds from the quassinoid family have been shown to induce apoptosis (programmed cell death) in cancer cells through various mechanisms. A hypothetical pathway, based on related compounds, might involve the activation of caspase cascades, which are central to the execution of apoptosis.
Visualizing a Potential Apoptotic Pathway:
Conclusion
The absence of published data on the selectivity of this compound for cancer cells makes it impossible to conduct a comparative analysis of its performance against other alternatives. For researchers, scientists, and drug development professionals, this represents a clear area for future investigation. The necessary first step will be to perform foundational in vitro cytotoxicity studies to determine the IC50 values of this compound in a range of cancer and normal cell lines. Only with this fundamental data can the therapeutic potential of this compound begin to be understood and compared to existing anticancer agents. Without such studies, any claims regarding its efficacy and safety remain speculative.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
